2,4-Dichlorobenzylzinc chloride
Overview
Description
2,4-Dichlorobenzylzinc chloride, also known as DCBZ, is an organic compound that belongs to the class of organic zinc compounds . It has a CAS Number of 737797-16-9 and a molecular weight of 260.86 . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The molecular formula of this compound is C7H5Cl3Zn . The InChI code is 1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6 (8)4-7 (5)9;;/h2-4H,1H2;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.86 . It is stored at a temperature of 28 C .Scientific Research Applications
Analysis of Thermal Decomposition Products
The analysis of thermal decomposition products of polyvinyl chloride (PVC) analogs, including the study of chlorinated polyvinyl chloride (CPVC), revealed the formation of chlorinated aromatic hydrocarbons only when excess chlorine atoms are present in the PVC chain. This indicates a specific reactivity of chlorine-based compounds in thermal decomposition, potentially relevant to the study of 2,4-Dichlorobenzylzinc chloride in similar contexts (Urabe & Imasaka, 2000).
Environmental Impact and Bioremediation Efforts
The presence of chlorinated benzenes, including chlorobenzene (CB) and 1,2-dichlorobenzene (DCB), in the environment has led to studies on their removal from soil. A pilot-scale trial treated soil contaminated with these compounds, revealing that 90% of the DCB mass was removed over a period of 2-3 weeks, primarily through biodegradation. This study highlights the potential of bioremediation in treating soil contaminated with chlorinated compounds, which might extend to compounds like this compound (Guerin, 2008).
Advanced Oxidation Processes for Degradation
Studies on the degradation of benzalkonium chlorides, a class of cationic surfactants and biocides, using advanced oxidation processes like UV/chlorine have shown significant degradation, indicating the potential of these processes in treating water contaminants. These findings may be applicable to the degradation of similar chlorinated compounds like this compound (Huang et al., 2017).
Safety and Hazards
2,4-Dichlorobenzylzinc chloride is considered hazardous. It can cause severe skin burns and eye damage . It is advised to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
chlorozinc(1+);2,4-dichloro-1-methanidylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERDDKMOEJRLBU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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